6-Thioguanine - 154-42-7

6-Thioguanine

Catalog Number: EVT-288051
CAS Number: 154-42-7
Molecular Formula: C5H5N5S
Molecular Weight: 167.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-thioguanine appears as odorless or almost odorless pale yellow crystalline powder. (NTP, 1992)
Tioguanine is a 2-aminopurine that is the 6-thiono derivative of 2-amino-1,9-dihydro-6H-purine. Incorporates into DNA and inhibits synthesis. Used in the treatment of leukaemia. It has a role as an antineoplastic agent, an antimetabolite and an anticoronaviral agent.
An antineoplastic compound which also has antimetabolite action. The drug is used in the therapy of acute leukemia.
Thioguanine anhydrous is an Antimetabolite.
Thioguanine (also referred to as 6-thioguanine and as tioguanine) is a purine analogue that is used in the therapy of acute and chronic myelogenous leukemias. Thioguanine therapy is associated with minor, usually transient and asymptomatic elevations in serum aminotransferase levels and has also been linked to rare instances of cholestatic acute liver injury and to chronic liver injury, resulting in portal hypertension due to nodular regenerative hyperplasia.
Thioguanine is a natural product found in Paris polyphylla var. chinensis and Pseudomonas with data available.
Thioguanine Anhydrous is the anhydrous salt form of thioguanine, a synthetic guanosine analogue antimetabolite, with antineoplastic activity. Thioguanine is phosphorylated by hypoxanthine-guanine phosphoribosyltransferase to 6-thioguanylic acid (TGMP) and upon conversion to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP), this agent is incorporated into DNA and RNA, resulting in inhibition of DNA and RNA synthesis and cell death. This agent also inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, thereby inhibiting purine ribonulceotide synthesis.
Thioguanine is a synthetic guanosine analogue antimetabolite. Phosphorylated by hypoxanthine-guanine phosphoribosyltransferase, thioguanine incorporates into DNA and RNA, resulting in inhibition of DNA and RNA syntheses and cell death. This agent also inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, thereby inhibiting purine synthesis. (NCI04)
Thioguanine can cause developmental toxicity according to state or federal government labeling requirements.
Overview

6-Thioguanine is a synthetic derivative of guanine, classified as a purine analog and an antimetabolite. It is primarily used in the treatment of certain types of leukemia and other malignancies due to its ability to interfere with DNA synthesis. The compound is recognized for its role in chemotherapy, particularly in patients who are resistant to other forms of treatment. Its mechanism of action involves incorporation into DNA and RNA, leading to cellular apoptosis.

Source and Classification

6-Thioguanine is derived from the natural purine base guanine through a chemical modification that replaces the oxygen at the 6-position with a sulfur atom. It is classified under several categories:

  • Chemical Class: Purine analog
  • Pharmacological Class: Antimetabolite
  • Therapeutic Class: Anticancer agent

The compound has been studied extensively for its therapeutic potential and pharmacokinetic properties, making it a significant subject in oncological research.

Synthesis Analysis

Methods

The synthesis of 6-thioguanine has been explored through various methods, including:

  • Classical Organic Synthesis: Initial methods involved straightforward chemical reactions starting from guanine or other purines.
  • Electrospray Techniques: Recent studies have highlighted electrospray-mediated synthesis approaches, which allow for the encapsulation of 6-thioguanine within polymeric nanoparticles for improved delivery and sustained release in cancer therapies .

Technical Details

The classical synthesis typically involves:

  1. Reacting guanine with sulfur sources such as hydrogen sulfide or thiourea.
  2. Employing conditions that facilitate the substitution of the oxygen atom with sulfur.
  3. Purification processes like crystallization or chromatography to isolate the final product.

Electrospray techniques utilize an electric field to generate nanoparticles containing 6-thioguanine, enhancing solubility and bioavailability while minimizing systemic toxicity .

Molecular Structure Analysis

Structure

The molecular formula of 6-thioguanine is C₅H₆N₴O₂. Its structure features:

  • A purine ring system
  • A sulfur atom replacing the oxygen at the 6-position
  • Functional groups that facilitate its incorporation into nucleic acids

Data

  • Molecular Weight: Approximately 168.21 g/mol
  • Structural Representation: The compound can be depicted as follows:
C5H6N4S(with a thiol group at position 6)\text{C}_5\text{H}_6\text{N}_4\text{S}\quad (\text{with a thiol group at position 6})
Chemical Reactions Analysis

Reactions

6-Thioguanine undergoes various chemical reactions, including:

  • Nucleophilic Substitution: It can react with electrophiles due to its nucleophilic thiol group.
  • Oxidation Reactions: The sulfur atom can be oxidized to sulfoxides or sulfones under certain conditions.

Technical Details

The compound's reactivity is significant in its therapeutic applications:

  • It can form covalent bonds with cellular components, leading to apoptosis in cancer cells.
  • The incorporation into DNA can result in mispairing during replication, ultimately triggering cell death.
Mechanism of Action

Process

The primary mechanism by which 6-thioguanine exerts its anticancer effects includes:

  1. Incorporation into DNA: It mimics guanine and gets incorporated into DNA strands during replication.
  2. Disruption of Nucleotide Synthesis: By substituting for guanine, it disrupts normal nucleotide metabolism and leads to faulty DNA replication.
  3. Induction of Apoptosis: The resultant DNA damage activates cellular pathways that lead to programmed cell death.

Data

Studies have shown that cells treated with 6-thioguanine exhibit increased levels of DNA fragmentation and apoptosis markers, confirming its efficacy as an antitumor agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and dimethyl sulfoxide (DMSO)
  • Melting Point: Approximately 170 °C

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored under controlled conditions.
  • pH Sensitivity: Exhibits changes in solubility based on pH levels, impacting its bioavailability.

Relevant analyses include spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy) to confirm purity and structural integrity .

Applications

Scientific Uses

6-Thioguanine has several applications in scientific research and clinical practice:

  • Cancer Treatment: Used as part of combination chemotherapy regimens for acute lymphoblastic leukemia and other malignancies.
  • Research Tool: Investigated for its role in studying metabolic pathways related to nucleic acid synthesis.
  • Drug Delivery Systems: Encapsulated within nanoparticles for targeted therapy, enhancing efficacy while reducing side effects .
Mechanistic Pathways of 6-Thioguanine Cytotoxicity

6-Thioguanine (6-TG), a thiopurine antimetabolite, exerts cytotoxic effects through multiple interconnected biological pathways. Its mechanisms extend beyond simple nucleotide analog incorporation, involving complex interactions with DNA repair machinery, RNA function, purine biosynthesis, and key signaling proteins.

DNA Incorporation and Mismatch Repair System Dependency

6-TG’s primary cytotoxicity arises from its metabolic activation and incorporation into genomic DNA. Intracellularly, 6-TG undergoes conversion by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to 6-thioguanine monophosphate (TGMP), which is subsequently phosphorylated to the triphosphate form (TGTP) and incorporated into DNA during replication. Once embedded, 6-thiodeoxyguanosine (dSG) exhibits unique chemical properties that trigger genomic instability through two principal pathways:

  • S-adenosylmethionine (SAM)-dependent methylation: 6-TG in DNA is methylated by SAM to form S6-methylthioguanine (S6mG). This methylated lesion exhibits extreme mutagenicity, pairing with thymine instead of cytosine during replication. In E. coli models, S6mG causes G→A transition mutations at a frequency of 94%—significantly higher than unmodified 6-TG (~10%) [1]. Unlike O6-methylguanine, S6mG is poorly repaired by O6-alkylguanine DNA alkyltransferase (MGMT), leading to persistent replication errors [1].
  • Photo-oxidation to sulfonic acid derivatives: Under UVA exposure, DNA-incorporated 6-TG oxidizes to guanine-S6-sulfonic acid (SO3HG). This lesion demonstrates potent mutagenicity (77% G→A mutation frequency) and ambiguous coding properties, promoting misincorporation of dTMP or dAMP opposite the lesion during replication [1].

Both S6mG and SO3HG lesions activate the mismatch repair (MMR) system. The MMR machinery recognizes the non-native base pairs (e.g., S6mG:T) but cannot permanently correct them. This futile repair cycle generates persistent single- and double-strand DNA breaks, ultimately triggering apoptosis. Crucially, cells deficient in MMR components exhibit significant resistance to 6-TG, confirming the dependency of cytotoxicity on functional MMR [1] [4].

Table 1: Mutagenic Potential of 6-TG and Its DNA Lesions in E. coli Models

DNA LesionFormation MechanismMutation TypeMutation Frequency (%)Bypass Polymerase Dependency
6-Thioguanine (SG)Direct incorporationG→A~10No
S6-methylthioguanine (S6mG)Methylation by SAMG→A94No
Guanine-S6-sulfonic acid (SO3HG)UVA oxidation of SGG→A77No

RNA Disruption via tRNA Queuine Modification and A-to-I Editing

Beyond DNA, 6-TG significantly disrupts RNA metabolism through incorporation into RNA and induction of specific editing events:

  • tRNA queuine modification interference: 6-TG incorporates into tRNA, specifically replacing guanine in the anticodon loop of queuine-sensitive tRNAs (e.g., tRNA^Asp, tRNA^His, tRNA^Asn, and tRNA^Tyr). This substitution disrupts the queuine base modification pathway, impairing translational fidelity and efficiency. Consequently, global protein synthesis is compromised, and misfolded proteins accumulate, activating unfolded protein response pathways and contributing to cellular stress [2] [4].
  • Induction of adenosine-to-inosine (A-to-I) RNA editing: Recent studies demonstrate that 6-TG upregulates the expression and activity of adenosine deaminase acting on RNA 2 (ADAR2). Elevated ADAR2 catalyzes site-specific A-to-I editing in transcripts like BLCAP (bladder cancer-associated protein). Hyper-editing of BLCAP correlates with decreased cell viability in acute lymphoblastic leukemia (ALL) models. This represents a novel RNA-centric mechanism of 6-TG cytotoxicity independent of its DNA effects [3].

Purine Biosynthesis Inhibition: Role of Thioguanine Nucleotides (TGNs)

6-TG metabolites directly inhibit de novo purine biosynthesis (DNPS), a critical pathway for nucleotide production in proliferating cells:

  • Amidophosphoribosyltransferase (ATase) inhibition: Thioguanine nucleotides (TGNs), particularly methyl-thioinosine monophosphate (MeTIMP), potently inhibit ATase, the rate-limiting enzyme catalyzing the first committed step of DNPS. This inhibition depletes cellular pools of inosine monophosphate (IMP), adenosine monophosphate (AMP), and guanosine monophosphate (GMP) [4] [5].
  • Feedback dysregulation: 6-Thio-IMP (TIMP) and 6-thio-GMP (TGMP) mimic endogenous purine nucleotides, falsely signaling sufficient nucleotide pools. This leads to allosteric downregulation of phosphoribosyl pyrophosphate (PRPP) synthetase and further exacerbates nucleotide deprivation [4].

The combined effect is a profound depletion of purine nucleotides, stalling DNA/RNA synthesis and inducing S-phase arrest. Unlike 6-mercaptopurine (6-MP), whose cytotoxicity heavily relies on DNPS inhibition via MeTIMP, 6-TG exerts this effect less prominently, with DNA/RNA incorporation being its dominant cytotoxic mechanism [2] [4].

Table 2: Metabolic Checkpoints of 6-TG Action in Purine Biosynthesis

Enzyme TargetInhibiting Metabolite(s)ConsequenceDownstream Effect
Amidophosphoribosyltransferase (ATase)MeTIMPBlockade of first committed DNPS stepIMP depletion; PRPP accumulation
Inosine monophosphate dehydrogenase (IMPDH)6-Thio-IMP (TIMP)Reduced conversion of IMP to XMPGMP/GTP depletion
PRPP synthetase6-Thio-GMP (TGMP)Allosteric feedback inhibitionReduced PRPP availability for DNPS & salvage

Rac1 GTP-Binding Protein Inhibition and Rac/Vav Pathway Modulation

A pivotal non-genotoxic mechanism involves 6-TG’s disruption of small GTPase signaling:

  • Competitive inhibition of Rac1 activation: The active metabolite 6-thio-GTP (TGTP) acts as a competitive antagonist of GTP for binding to Rac1, a Rho-family GTPase regulating cytoskeletal dynamics, cell adhesion, proliferation, and reactive oxygen species (ROS) generation. TGTP binds Rac1 with lower affinity than GTP but effectively blocks its interaction with guanine nucleotide exchange factors (GEFs) like Vav1 [3] [5].
  • Downstream pathway disruption: Rac1 inhibition prevents its translocation to the membrane and activation of key effectors:
  • PAK1/2 (p21-activated kinases): Reduced phosphorylation disrupts cytoskeletal reorganization and survival signaling.
  • NF-κB: Diminished activation impairs transcription of pro-survival and inflammatory genes.
  • STAT3: Suppressed phosphorylation inhibits proliferative and anti-apoptotic signals [5].

In T-lymphocytes—critical targets in immunosuppression—Rac1 inhibition converts T-cell receptor (TCR) co-stimulation from an activation signal into an apoptotic signal. This occurs because TCR engagement fails to activate Rac1-dependent survival pathways when TGTP occupies the GTP-binding pocket. Consequently, activated T-cells undergo apoptosis, contributing significantly to 6-TG’s anti-inflammatory effects in conditions like inflammatory bowel disease [5].

Table 3: Comprehensive Overview of 6-Thioguanine Cytotoxicity Mechanisms

Mechanistic PathwayKey Molecular Targets/InteractionsPrimary Biological ConsequenceTherapeutic Context Relevance
DNA Incorporation & MMRdSG → S6mG/SO3HG; MSH2/MLH1 complexesDNA strand breaks; replication stressAntileukemic; Carcinogenicity risk
RNA DisruptionQueuine-tRNA; ADAR2 enzyme; BLCAP mRNAImpaired translation; altered protein functionAntileukemic; Novel cytotoxicity route
Purine Biosynthesis InhibitionATase; IMPDH; PRPP synthetasePurine nucleotide depletion; S-phase arrestAntiproliferative (ALL, solid tumors)
Rac1 GTPase InhibitionRac1-GTP binding site; Vav GEFsT-cell apoptosis; suppressed inflammationImmunosuppression (IBD, transplantation)

Compounds Mentioned:

  • 6-Thioguanine (6-TG)
  • S-adenosylmethionine (SAM)
  • S6-methylthioguanine (S6mG)
  • Guanine-S6-sulfonic acid (SO3HG)
  • 6-Thioguanine monophosphate (TGMP)
  • 6-Thioguanine triphosphate (TGTP)
  • 6-Thioinosine monophosphate (TIMP)
  • Methyl-thioinosine monophosphate (MeTIMP)
  • Methylthioadenosine (MTA)
  • O6-methylguanine (O6mG)
  • Deoxythioguanosine triphosphate (TdGTP)

Properties

CAS Number

154-42-7

Product Name

6-Thioguanine

IUPAC Name

2-amino-3,7-dihydropurine-6-thione

Molecular Formula

C5H5N5S

Molecular Weight

167.19 g/mol

InChI

InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)

InChI Key

WYWHKKSPHMUBEB-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=S)N=C(N2)N

Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
INSOL IN WATER, ALCOHOL, CHLOROFORM; FREELY SOL IN DIL SOLUTIONS OF ALKALI HYDROXIDES
8.34e-01 g/L
Readily soluble in dilute aqueous alkali. Insoluble in water, alcohol, or chloroform.

Synonyms

Tabloid; Tabloid brand thioguanine; Tioguanine. Foreign brand names: Lanvis; Tioguanin. Abbreviations: 6TG; TG. Code names: BW 5071; Wellcome U3B; WR1141; X 27. Chemical structure names: * 2Amino 6MP; * 2Amino17dihydro6Hpurine6thione; * 2Amino6mercaptopurine; * 2Amino6purinethiol; * 2Aminopurin6thiol; * 2Aminopurine6(1H)thione; * 2Aminopurine6thiol; * 6 Mercaptoguanine; * 6 Thioguanine; * 6HPurine6thione 2amino17dihydro (9CI); * 6Mercapto2aminopurine; * 6mercaptoguanine; * 6thioguanine.

Canonical SMILES

C1=NC2=C(N1)C(=S)N=C(N2)N

Isomeric SMILES

C1=NC2=C(N1)C(=NC(=N2)N)S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.